N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]cyclohexanecarboxamide
Description
N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]cyclohexanecarboxamide is a synthetic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, linked to a cyclohexane carboxamide group. This unique structure imparts specific chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12(2)11-18-9-8-16-14(18)10-17-15(19)13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPLAMWYRNMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1CNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropyl group.
Coupling with Cyclohexanecarboxylic Acid: The alkylated imidazole is coupled with cyclohexanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, under acidic or basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Scientific Research Applications
N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imiquimod: An imidazole derivative used as an immune response modifier.
Clotrimazole: An antifungal imidazole derivative.
Metronidazole: An antibiotic and antiprotozoal imidazole derivative.
Uniqueness
N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]cyclohexanecarboxamide is unique due to its specific structure, which combines an imidazole ring with a cyclohexanecarboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new compounds with improved properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
